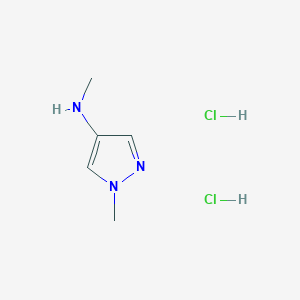
(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt
Vue d'ensemble
Description
(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt, also known as (R)-(+)-ATPTS, is a chiral auxiliary used in asymmetric synthesis. It is a white crystalline powder that is soluble in water and organic solvents. (R)-(+)-ATPTS has been widely used in the synthesis of various chiral compounds due to its high enantioselectivity and ease of use.
Applications De Recherche Scientifique
Synthesis and Material Science Applications
Microwave-Assisted Synthesis
Vasanthakumar, Patil, and Babu (2004) describe a microwave-assisted method for synthesizing amino acid benzyl ester p-toluenesulfonate salts, highlighting the efficiency and purity achieved with this technique. This method underscores the utility of p-toluenesulfonate salts in facilitating organic reactions under microwave irradiation, potentially applicable to (R)-(+)-3-Aminotetrahydrofuran derivatives for enhanced reaction conditions (G. Vasanthakumar, Basanagoud S. Patil, & V. V. Babu, 2004).
Catalysis
Research by Palaniappan and Ram (2002) demonstrates the use of polyaniline salts, including p-toluenesulfonate, as catalysts in the esterification of carboxylic acids with alcohols. The study showcases the good recovery, reusability, and handling of these catalysts, suggesting potential catalytic roles for (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate in similar esterification processes (S. Palaniappan & M. S. Ram, 2002).
Biochemical and Chemical Research
Optical Resolution and Asymmetric Syntheses
Yajima et al. (2007) discuss the optical resolution of non-proteinogenic α-amino acids using p-toluenesulfonate salts as optically active co-solutes. Their method for obtaining optically pure forms of amino acids could be adapted for the separation or synthesis of chiral compounds, including (R)-(+)-3-Aminotetrahydrofuran derivatives, emphasizing the importance of p-toluenesulfonate salts in chiral chemistry (T. Yajima et al., 2007).
Supramolecular Chemistry
Gomathi and Muthiah (2011) explore the hydrogen-bonding interactions between aminopyrimidinium cations and p-toluenesulfonate anions, forming supramolecular chains and layers. This research illustrates the potential of (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate in constructing supramolecular structures through hydrogen bonding and other non-covalent interactions (S. Gomathi & P. Muthiah, 2011).
Propriétés
IUPAC Name |
(3R)-4-(benzenesulfonylmethyl)oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-11-7-15-6-9(11)8-16(13,14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2/t9?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBEISOGISFQJ-UMJHXOGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(CO1)CS(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-[(benzenesulfonyl)methyl]oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)





![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)





![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)
